molecular formula C17H21N5O2 B11209524 2,2'-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]imino}diethanol

2,2'-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]imino}diethanol

Cat. No.: B11209524
M. Wt: 327.4 g/mol
InChI Key: KNVNABXIAQXNSL-UHFFFAOYSA-N
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Description

2-{1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINO}ETHAN-1-OL is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a hydroxyethylamino side chain, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 2-{1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINO}ETHAN-1-OL involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

2-{1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINO}ETHAN-1-OL undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINO}ETHAN-1-OL involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). It inhibits CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Compared to these compounds, 2-{1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINO}ETHAN-1-OL stands out due to its unique hydroxyethylamino side chain, which may contribute to its distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

2-[[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C17H21N5O2/c1-12-3-4-14(9-13(12)2)22-17-15(10-20-22)16(18-11-19-17)21(5-7-23)6-8-24/h3-4,9-11,23-24H,5-8H2,1-2H3

InChI Key

KNVNABXIAQXNSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CCO)CCO)C

Origin of Product

United States

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